molecular formula C12H7ClF2O B3046651 3-Chloro-5-(2,4-difluorophenyl)phenol CAS No. 1262002-54-9

3-Chloro-5-(2,4-difluorophenyl)phenol

Cat. No. B3046651
CAS RN: 1262002-54-9
M. Wt: 240.63
InChI Key: ZHRZAGROKDMNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-(2,4-difluorophenyl)phenol” is a chemical compound with the molecular formula C12H7ClF2O . It’s a trihalogenated phenol .


Synthesis Analysis

The synthesis of a similar compound, 2-chloro-3,5-difluorophenol, has been reported. The process involves bromination, Sandmeyer reaction, Grignard reaction, and esterification starting from 2,4-difluoroaniline .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(2,4-difluorophenyl)phenol” consists of a phenol group attached to a benzene ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C12H7ClF2O/c13-8-4-7 (5-9 (16)6-8)10-2-1-3-11 (14)12 (10)15/h1-6,16H .

Scientific Research Applications

properties

IUPAC Name

3-chloro-5-(2,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-3-7(4-10(16)5-8)11-2-1-9(14)6-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZAGROKDMNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685929
Record name 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2,4-difluorophenyl)phenol

CAS RN

1262002-54-9
Record name 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(2,4-difluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(2,4-difluorophenyl)phenol
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(2,4-difluorophenyl)phenol
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-(2,4-difluorophenyl)phenol
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(2,4-difluorophenyl)phenol
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(2,4-difluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.